5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride
Brand Name: Vulcanchem
CAS No.: 144575-27-9
VCID: VC3734892
InChI: InChI=1S/C8H7ClN4O/c1-5-6(9)3-2-4-7(5)13-11-8(10)14-12-13/h2-4,10H,1H3
SMILES: CC1=C(C=CC=C1Cl)[N+]2=NOC(=N)[N-]2
Molecular Formula: C8H7ClN4O
Molecular Weight: 210.62 g/mol

5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride

CAS No.: 144575-27-9

Cat. No.: VC3734892

Molecular Formula: C8H7ClN4O

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride - 144575-27-9

Specification

CAS No. 144575-27-9
Molecular Formula C8H7ClN4O
Molecular Weight 210.62 g/mol
IUPAC Name 3-(3-chloro-2-methylphenyl)-1-oxa-2-aza-3-azonia-4-azanidacyclopent-2-en-5-imine
Standard InChI InChI=1S/C8H7ClN4O/c1-5-6(9)3-2-4-7(5)13-11-8(10)14-12-13/h2-4,10H,1H3
Standard InChI Key RMOLLLQVHFKPLQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)[N+]2=NOC(=N)[N-]2
Canonical SMILES CC1=C(C=CC=C1Cl)[N+]2=NOC(=N)[N-]2

Introduction

Chemical Properties and Structure

5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride possesses specific chemical properties that define its behavior and potential applications. The compound is characterized by a heterocyclic structure containing oxygen and nitrogen atoms in a specific arrangement. The key chemical properties are summarized in Table 1 below.

Table 1: Chemical Properties of 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride

PropertyValue
CAS Number1192150-20-1
Alternative CAS Number144575-27-9
Molecular FormulaC8H7ClN4O
Molecular Weight210.62 g/mol
IUPAC Name3-(3-chloro-2-methylphenyl)-1-oxa-2-aza-3-azonia-4-azanidacyclopent-2-en-5-imine
Standard InChIInChI=1S/C8H7ClN4O/c1-5-6(9)3-2-4-7(5)13-11-8(10)14-12-13/h2-4,10H,1H3
Standard InChIKeyRMOLLLQVHFKPLQ-UHFFFAOYSA-N
SMILESCC1=C(C=CC=C1Cl)[N+]2=NOC(=N)[N-]2
PubChem Compound ID10398219

The structural formula of 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride features a five-membered oxatriazolium ring connected to a 3-chloro-2-methylphenyl substituent. The oxatriazolium ring contains nitrogen and oxygen atoms, which contribute to the compound's unique chemical properties and potential biological activities.

StepReaction TypeTypical ReagentsConditions
1Formation of precursorAppropriate acid derivatives and hydrazidesRoom temperature to moderate heating
2CyclizationCyclizing agents (e.g., POCl3)Controlled temperature
3Functional group modificationVarious reagents depending on target substituentsSpecific to each modification
4Salt formationAppropriate chlorinating agentsControlled conditions

For related compounds such as 1,3,4-oxadiazoles, the synthesis often involves benzohydrazide as a starting material, with subsequent reactions using cyclohexanoic acid in POCl3, followed by nitration and other modifications .

Structural Characterization

The structural characterization of 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride and related compounds typically involves various analytical techniques. While specific spectral data for this compound is limited in the available literature, related oxadiazole compounds are characterized using:

  • FT-IR spectroscopy - to identify functional groups and key structural features

  • 1H NMR spectroscopy - to determine proton environments and confirm structure

  • 13C NMR spectroscopy - to identify carbon environments

  • Mass spectrometry - to confirm molecular weight and fragmentation patterns

For related oxadiazole compounds, characteristic IR bands appear around 1500-1600 cm-1 for the oxadiazole ring, while 1H NMR shows distinctive patterns for aromatic protons and substituent groups .

ActivityDescriptionStructural Basis
AnticancerInhibition of cancer cell proliferationHeterocyclic core structure with specific substituents
AntimicrobialActivity against various microorganismsNitrogen-containing heterocyclic structure
Anti-inflammatoryReduction of inflammatory responsesSpecific functional groups on the heterocyclic core
AnticonvulsantModulation of neuronal activityHeterocyclic structure with specific substitution patterns
AntioxidantScavenging of reactive oxygen speciesElectron-rich heterocyclic system
Anti-HIVInhibition of viral replicationSpecific interaction with viral targets
NO DonorRelease of nitric oxide with physiological effectsMesoionic structure able to generate and release NO

Comparative Analysis with Related Compounds

5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride shares structural similarities with several classes of heterocyclic compounds. The following table provides a comparative analysis:

Table 4: Comparison with Related Heterocyclic Compounds

Compound TypeCore StructureKey DifferencesNotable Properties
5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chlorideOxatriazolium ring with phenyl substituentContains chloride counter-ionPotential NO donor properties
1,3,4-OxadiazolesFive-membered ring with two nitrogen atomsLacks ionic characterDiverse biological activities
Mesoionic oxatriazole derivatives (e.g., GEA 3175)Similar to oxatriazolium but with different substitutionSpecific substitution patternConfirmed NO donor activity
Sulfonamide derivativesDifferent heterocyclic coreContains sulfonamide groupDifferent biological target profile

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